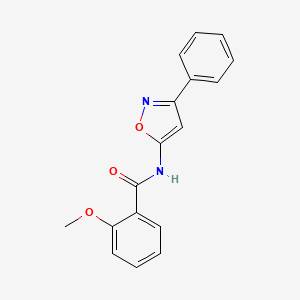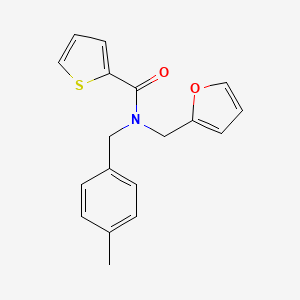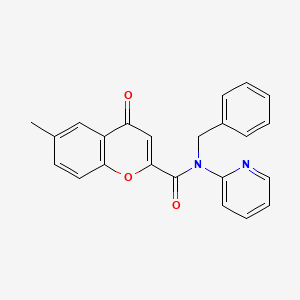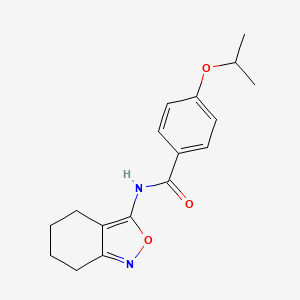
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the formation of the oxazole ring followed by the attachment of the benzamide group. One common method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require refluxing in a suitable solvent such as acetonitrile for several hours to achieve good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring or the benzamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to oxazolone derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, allowing the compound to modulate the activity of its targets. This can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds also contain a heterocyclic ring with nitrogen atoms and have similar biological activities.
Oxazolone derivatives: These compounds share the oxazole ring structure and are known for their antimicrobial and cytotoxic activities.
Benzamide derivatives: Compounds like 2,3-dimethoxybenzamide have similar structural features and are used in various medicinal applications.
Uniqueness
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of the oxazole ring and benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H14N2O3/c1-21-15-10-6-5-9-13(15)17(20)18-16-11-14(19-22-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
InChI Key |
LFLREAHJGKYHDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14992962.png)
![4-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14992970.png)

![Methyl 2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14992989.png)
![5-chloro-2-(ethylsulfonyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B14992990.png)
![9-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14992993.png)
![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14993006.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide](/img/structure/B14993017.png)


![3-(furan-2-ylmethyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14993033.png)
![Diethyl [5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14993034.png)
![4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B14993042.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B14993058.png)
